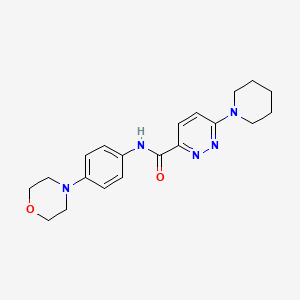
N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as MPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anti-inflammatory Activity
Compounds synthesized with morpholine, piperidine, and related structures have been evaluated for their anti-inflammatory activities. For instance, derivatives synthesized and characterized for their potential in anti-inflammatory applications showed promising results in rat paw oedema models, indicating the potential for compounds like N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide in similar research applications (Rajasekaran, Sivakumar, & Jayakar, 1999).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of heterocyclic compounds, including those with morpholine and piperidine groups, have demonstrated potential antimicrobial and anticancer activities. Such studies provide a foundation for further exploration of N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide in the development of new therapeutic agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Anticonvulsant Activity
The exploration of enaminones derived from cyclic beta-dicarbonyl precursors, including morpholine and piperidine, for anticonvulsant activity highlights the potential pharmaceutical applications of compounds with similar structures. These compounds have shown significant efficacy in anticonvulsant models, suggesting areas for further research with N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).
Insecticidal Activity
Pyridine derivatives, including those with morpholine and piperidine structures, have been synthesized and tested for their effectiveness against agricultural pests. The results indicate the potential for utilizing N-(4-morpholinophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide in developing new insecticidal agents (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20(18-8-9-19(23-22-18)25-10-2-1-3-11-25)21-16-4-6-17(7-5-16)24-12-14-27-15-13-24/h4-9H,1-3,10-15H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHNBXKPCYSYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(oxolan-2-ylmethyl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide](/img/structure/B2772265.png)

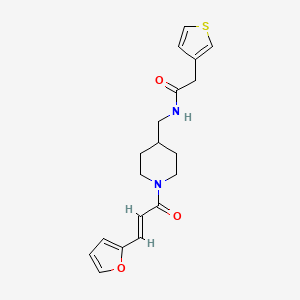
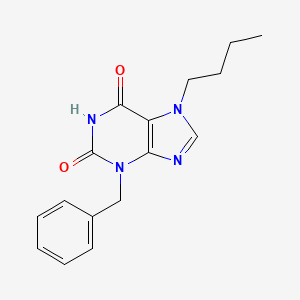
![1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2772272.png)
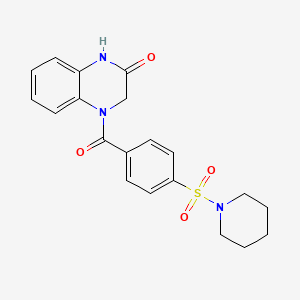

![1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2772277.png)
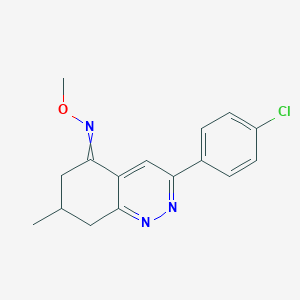
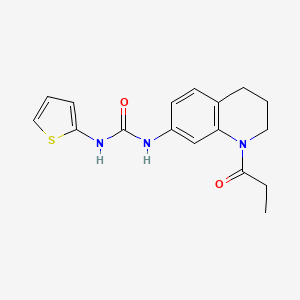
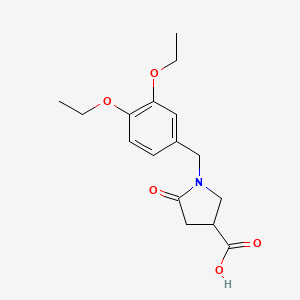
![1,7-Dibenzyl-3-tert-butyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2772284.png)
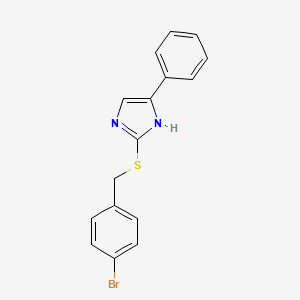
![[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2772288.png)